REACTION_CXSMILES
|
C([O-])(=O)C.[NH4+].C([BH3-])#[N:7].[Na+].[Cl:10][C:11]1[CH:22]=[CH:21][C:14]([O:15][CH:16]([CH3:20])[C:17](=O)[CH3:18])=[CH:13][CH:12]=1>CO>[Cl:10][C:11]1[CH:22]=[CH:21][C:14]([O:15][CH:16]([CH3:20])[CH:17]([NH2:7])[CH3:18])=[CH:13][CH:12]=1 |f:0.1,2.3|
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Name
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|
Quantity
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82 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(OC(C(C)=O)C)C=C1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 20 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated under reduced pressure, and 180 mL of concentrated hydrochloric acid and 100 mL of water
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Type
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ADDITION
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Details
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were added to the residue
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Type
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EXTRACTION
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Details
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The whole mixture was extracted with 300 mL of diethyl ether
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Type
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EXTRACTION
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Details
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extracted with 500 mL of ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was removed from the obtained oily products
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C(C)N)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |